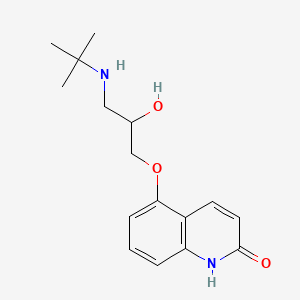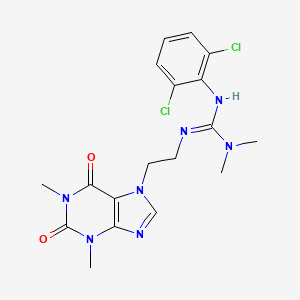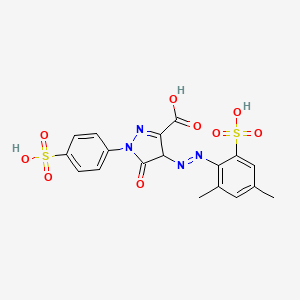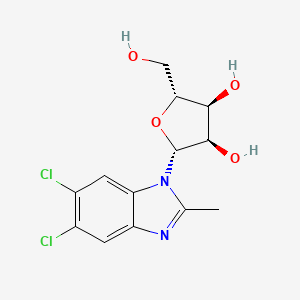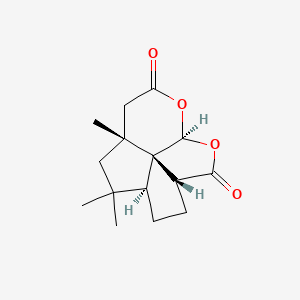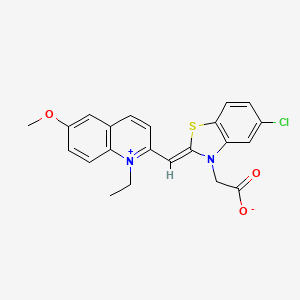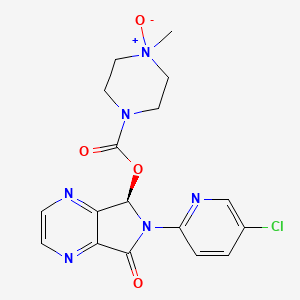
Zopiclone N-oxide, (-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zopiclone N-oxide, (-)- is a primary, active metabolite of zopiclone, a nonbenzodiazepine hypnotic agent used for the short-term management of insomnia. Zopiclone N-oxide is known for its role in the pharmacokinetics and pharmacodynamics of zopiclone, contributing to its overall hypnotic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Zopiclone N-oxide involves the oxidation of zopiclone. One common method is the electrochemical oxidation of zopiclone, which can be performed on a glassy carbon electrode in a static and rotation disc arrangement.
Industrial Production Methods
Industrial production methods for Zopiclone N-oxide typically involve large-scale oxidation reactions using suitable oxidizing agents and controlled reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
Zopiclone N-oxide undergoes various chemical reactions, including:
Oxidation: The primary reaction leading to the formation of Zopiclone N-oxide from zopiclone.
Reduction: Zopiclone N-oxide can be reduced back to zopiclone under certain conditions.
Substitution: The compound can undergo substitution reactions, particularly involving the piperazine moiety.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in the formation of Zopiclone N-oxide include electrochemical methods and chemical oxidants.
Reaction Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major product formed from the oxidation of zopiclone is Zopiclone N-oxide. Other minor products may include N-desmethyl zopiclone and other oxidation products involving the piperazine moiety .
Aplicaciones Científicas De Investigación
Zopiclone N-oxide has several scientific research applications, including:
Pharmacokinetic Studies: It is used to study the metabolism and disposition of zopiclone in biological systems
Pharmacodynamic Studies: Research on the hypnotic effects of zopiclone often involves studying its metabolites, including Zopiclone N-oxide.
Analytical Chemistry: The compound is used as a reference standard in analytical methods for the quantification of zopiclone and its metabolites in biological samples
Toxicology: Zopiclone N-oxide is studied in the context of drug-facilitated crimes and forensic toxicology.
Mecanismo De Acción
Zopiclone N-oxide exerts its effects by modulating the gamma-aminobutyric acid (GABA) receptor complex. It binds selectively to the brain alpha subunit of the GABA A omega-1 receptor, enhancing the binding of the channel blocker and modulating the GABA B Z receptor chloride channel macromolecular complex . This modulation leads to sedative, anxiolytic, muscle relaxant, and anticonvulsive effects .
Comparación Con Compuestos Similares
Similar Compounds
Zopiclone: The parent compound of Zopiclone N-oxide, used as a hypnotic agent.
Eszopiclone: The active S (+)-enantiomer of zopiclone, used for the treatment of insomnia.
Zaleplon: Another nonbenzodiazepine hypnotic agent with similar pharmacological properties.
Zolpidem: A nonbenzodiazepine hypnotic agent used for the short-term treatment of insomnia.
Uniqueness
Zopiclone N-oxide is unique due to its role as a primary metabolite of zopiclone, contributing to the overall pharmacokinetic and pharmacodynamic profile of the parent drug. Its formation and activity are crucial for understanding the complete pharmacological effects of zopiclone .
Propiedades
Número CAS |
151851-69-3 |
|---|---|
Fórmula molecular |
C17H17ClN6O4 |
Peso molecular |
404.8 g/mol |
Nombre IUPAC |
[(7R)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methyl-4-oxidopiperazin-4-ium-1-carboxylate |
InChI |
InChI=1S/C17H17ClN6O4/c1-24(27)8-6-22(7-9-24)17(26)28-16-14-13(19-4-5-20-14)15(25)23(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/t16-/m1/s1 |
Clave InChI |
IPTIKKTXLHVRKN-MRXNPFEDSA-N |
SMILES isomérico |
C[N+]1(CCN(CC1)C(=O)O[C@@H]2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)[O-] |
SMILES canónico |
C[N+]1(CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


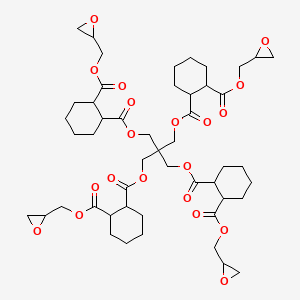
![[(3S,3aR,6S,6aS)-3-[3-(4-chlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12785382.png)
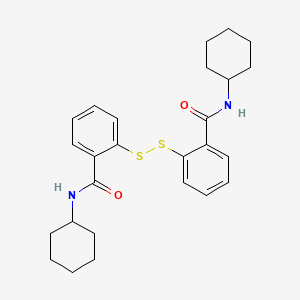
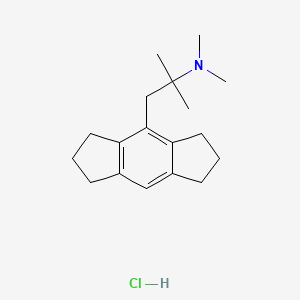
![5-(3-amino-2-methylsulfonyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12785390.png)
![3-[4-(Dimethylamino)pyridin-1-ium-1-yl]-1-phenyl-quinoline-2,4-dione](/img/structure/B12785394.png)
